molecular formula C7H13BrO B1281475 1-Bromo-3,3-dimethylpentan-2-one CAS No. 42252-80-2

1-Bromo-3,3-dimethylpentan-2-one

Cat. No.: B1281475
CAS No.: 42252-80-2
M. Wt: 193.08 g/mol
InChI Key: VMZXUFWPZJJDSF-UHFFFAOYSA-N
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Description

1-Bromo-3,3-dimethylpentan-2-one is an organic compound with the molecular formula C7H13BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to a carbonyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3,3-dimethylpentan-2-one can be synthesized through several methods. One common method involves the bromination of 3,3-dimethylpentan-2-one using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out under controlled conditions to ensure the selective bromination of the desired carbon atom .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,3-dimethylpentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3,3-dimethylpentan-2-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3,3-dimethylpentan-2-one involves its reactivity as a brominated ketone. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating nucleophilic substitution reactions. The carbonyl group also participates in various reactions, including reductions and oxidations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3,3-dimethylbutan-2-one
  • 1-Bromo-3-methyl-2-butanone
  • 1-Bromo-2,2-dimethylpropan-1-one

Uniqueness

1-Bromo-3,3-dimethylpentan-2-one is unique due to its specific structure, which combines a bromine atom with a carbonyl group on a branched carbon chain. This structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

1-bromo-3,3-dimethylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-4-7(2,3)6(9)5-8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZXUFWPZJJDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510705
Record name 1-Bromo-3,3-dimethylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42252-80-2
Record name 1-Bromo-3,3-dimethylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3,3-dimethylpentan-2-one
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